2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles, which are characterized by their fused benzene and diazole rings. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. The structural complexity arises from the presence of various functional groups, such as alkyl and phenoxy substituents, which can influence its reactivity and biological behavior.
The synthesis and characterization of this compound have been explored in various scientific studies. It is derived from readily available starting materials through multi-step synthetic routes, which include cyclization and substitution reactions. The compound is primarily researched within the context of drug discovery and development, particularly in the field of medicinal chemistry.
2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole can be classified as:
The synthesis of 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole typically involves several key steps:
The synthetic route may involve:
The molecular structure of 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-1,3-benzodiazole can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C24H26N2O2 |
Molecular Weight | 374.5 g/mol |
IUPAC Name | 2-methyl-1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzodiazole |
Canonical SMILES | CC(C)C(C=CC)C(C)C(C=CC)N=C(N)C(=C(C=C(C=C))C=C) |
The compound's structural data indicates a complex arrangement that allows for various interactions with biological targets.
This compound can undergo several chemical reactions:
Common reagents for these reactions include:
The physical properties include:
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not extensively documented; expected to be moderate based on structural analogs |
Boiling Point | Not extensively documented; expected to be high due to molecular weight |
The compound has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4